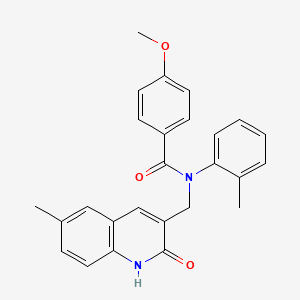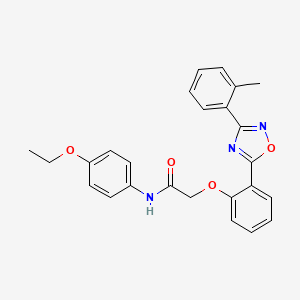![molecular formula C16H19N3O3S B7695415 N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)
N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide, commonly known as DMXAA, is a small molecule that has shown promise as an anti-cancer agent. It was first discovered in the 1980s and has since been the subject of extensive research due to its potential applications in cancer treatment.
Mechanism of Action
DMXAA works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help to regulate the immune response. This leads to an increase in the number of immune cells that are able to recognize and attack cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as to induce apoptosis (programmed cell death) in cancer cells. It also has anti-angiogenic properties, meaning that it is able to prevent the growth of blood vessels that supply tumors with nutrients.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMXAA as a research tool is its specificity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and the immune response to cancer. However, DMXAA has limitations in terms of its solubility and stability, which can make it difficult to work with in the lab.
Future Directions
There are many potential future directions for research on DMXAA. One area of interest is the development of new formulations that improve its solubility and stability. Another area of interest is the study of its potential in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, research is needed to elucidate the exact mechanisms by which DMXAA activates the immune system and kills cancer cells.
Synthesis Methods
DMXAA can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact method of synthesis varies depending on the source, but typically involves the use of reagents such as sulfuric acid, sodium hydroxide, and acetic anhydride.
Scientific Research Applications
DMXAA has been extensively studied for its potential as an anti-cancer agent. Research has shown that DMXAA is able to selectively target and kill cancer cells without harming healthy cells. This makes it a promising candidate for use in cancer treatment.
properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-6-8-15(9-7-13)23(21,22)19(2)12-16(20)18-11-14-5-3-4-10-17-14/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNMZZSYTIUQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

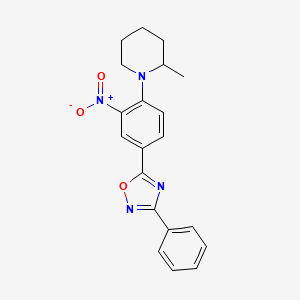

![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

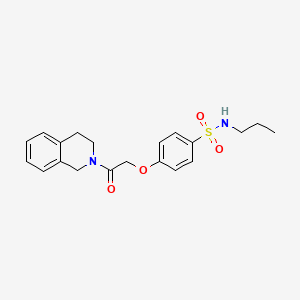
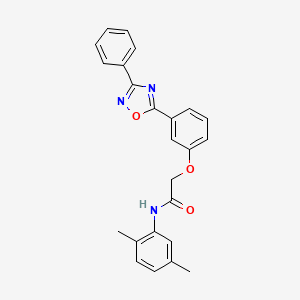

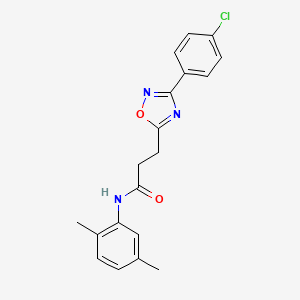
![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)
